ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate
CAS No.: 950266-49-6
Cat. No.: VC11907872
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950266-49-6 |
|---|---|
| Molecular Formula | C19H17ClN2O3 |
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | ethyl 6-chloro-4-(3-methoxyanilino)quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C19H17ClN2O3/c1-3-25-19(23)18-11-17(15-9-12(20)7-8-16(15)22-18)21-13-5-4-6-14(10-13)24-2/h4-11H,3H2,1-2H3,(H,21,22) |
| Standard InChI Key | QKDPSRMOIMNPDM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC |
| Canonical SMILES | CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone substituted at three critical positions:
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6-position: A chlorine atom enhances electrophilicity and influences binding interactions with biological targets.
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4-position: A 3-methoxyphenylamino group introduces hydrogen-bonding capabilities and modulates solubility .
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2-position: An ethyl ester group contributes to lipophilicity, affecting membrane permeability and metabolic stability.
The planar quinoline system facilitates π-π stacking with aromatic residues in enzyme active sites, while the methoxy group’s electron-donating properties optimize electronic interactions .
Physicochemical Profile
Key properties derived from experimental and computational studies include:
| Property | Value |
|---|---|
| Molecular Weight | 356.8 g/mol |
| logP (Partition Coefficient) | 5.46 |
| Polar Surface Area | 45.08 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Water Solubility (LogSw) | -5.90 (poor aqueous solubility) |
These properties underscore its suitability for lipid-rich environments, such as cellular membranes, while necessitating formulation strategies to improve bioavailability .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Quinoline Core Formation: Condensation of 3-methoxyphenylamine with 6-chloroquinoline-2-carboxylic acid under acidic conditions yields the 4-aminosubstituted intermediate.
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Esterification: Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) introduces the ethyl ester group.
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Purification: Column chromatography or recrystallization isolates the product with >95% purity.
Optimization studies emphasize temperature control (60–80°C) and solvent selection (e.g., dichloromethane or tetrahydrofuran) to maximize yields. Industrial-scale production employs continuous flow reactors to enhance reproducibility and reduce side reactions.
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 8.65 (quinoline H-5), 7.89 (H-3 methoxyphenyl), and 4.35 ppm (ethyl ester CH₂).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 357.1 [M+H]⁺ .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . Mechanistic studies suggest:
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Topoisomerase IV Inhibition: Disruption of bacterial DNA replication via binding to the ATPase domain .
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Membrane Permeabilization: Interaction with phospholipid bilayers increases cytoplasmic leakage .
Anti-Inflammatory Action
In murine macrophage models, the compound reduces TNF-α and IL-6 production by 60–70% at 10 µM, likely through NF-κB pathway modulation.
Research Applications
Drug Discovery
Included in ChemDiv’s Anti-Aging and Anti-Infective screening libraries, the compound serves as a hit for lead optimization . Structural analogs with modified methoxy positions (e.g., 4-methoxyphenyl) exhibit varied potency, highlighting the 3-methoxy derivative’s superior antibacterial activity .
Biochemical Tool
Researchers utilize its fluorescent properties (λₑₓ = 350 nm, λₑₘ = 450 nm) to track cellular uptake and sublocalization in real-time imaging.
Comparative Analysis with Analogues
| Compound | Substituent at 4-Position | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate | 3-methoxyphenyl | 12.3 (MCF-7) | 8 (S. aureus) |
| Ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate | 4-methoxyphenyl | 24.1 (MCF-7) | 16 (S. aureus) |
The 3-methoxy isomer’s enhanced activity correlates with improved steric alignment with target proteins .
Future Directions
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